![molecular formula C10H11ClF2O3S B1406393 4-Butoxy-2,6-difluorobenzenesulfonyl chloride CAS No. 1706431-01-7](/img/structure/B1406393.png)
4-Butoxy-2,6-difluorobenzenesulfonyl chloride
Overview
Description
“4-Butoxy-2,6-difluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C10H11ClF2O3S . It has a molecular weight of 284.71 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms, a sulfonyl chloride group, and a butoxy group .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.368±0.06 g/cm3 and a predicted boiling point of 311.1±37.0 °C .Scientific Research Applications
Synthesis and Chemical Reactions
- 4-Butoxy-2,6-difluorobenzenesulfonyl chloride is used in the synthesis of various chemical compounds. For example, it assists in the preparation of 1-butoxy-4-nitrobenzene, a process catalyzed by a multi-site phase-transfer catalyst under ultrasound irradiation, enhancing the reaction efficiency (Harikumar & Rajendran, 2014).
Applications in Polymer and Material Science
- In the field of polymer and material science, this compound contributes to the development of advanced materials. For instance, it plays a role in the molecular engineering of liquid crystal polymers, indicating its importance in the creation of materials with specific optical and electronic properties (Percec, Wang, & Lee, 1991).
Medicinal Chemistry and Pharmaceutical Applications
- In medicinal chemistry, derivatives of this compound are explored for their antibacterial properties. For example, N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, synthesized using this compound, have shown potent antibacterial activity against various strains (Abbasi et al., 2016).
Environmental and Analytical Chemistry
- In environmental and analytical chemistry, this compound finds applications in the study of water treatment and purification processes. Research on nitrate-induced photooxidation of organic chemicals in water, where derivatives of this compound may play a role, highlights its significance in environmental remediation and analytical methodologies (Zepp, Hoigné, & Bader, 1987).
Catalysis and Chemical Transformations
- This compound is utilized in catalytic processes and chemical transformations. For example, its use in the oxidative desulfurization of fuels demonstrates its potential in industrial applications, particularly in the energy sector (Li et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 4-Butoxy-2,6-difluorobenzenesulfonyl chloride Similar compounds such as 2,6-difluorobenzenesulfonyl chloride have been used in the synthesis of 2,6-difluorobenzenesulfonamide and benzoxathiazocine 1,1-dioxides core scaffolds . These targets play a crucial role in various biochemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the known applications of similar compounds, it may be involved in the synthesis of various organic compounds .
properties
IUPAC Name |
4-butoxy-2,6-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O3S/c1-2-3-4-16-7-5-8(12)10(9(13)6-7)17(11,14)15/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSVHISYDYYKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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